N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide
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Overview
Description
N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide is a synthetic compound with intriguing properties and diverse applications in various scientific fields. This compound's structure features a pyrazine ring linked to a carboxamide group, with a dimethylamino-methylpyrimidine moiety attached. This makes it a notable subject of study in chemistry, biology, medicine, and industry.
Mechanism of Action
Target of action
Many compounds with similar structures are known to interact with various proteins or enzymes in the body. These interactions can inhibit or enhance the function of these targets, leading to various biological effects .
Mode of action
The compound might bind to its target, causing a conformational change that affects the target’s function. This could lead to the activation or inhibition of the target, depending on the specific interaction .
Biochemical pathways
The compound could affect various biochemical pathways depending on its target. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, leading to the accumulation or depletion of certain metabolites .
Pharmacokinetics
The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and the presence of certain functional groups could affect these properties .
Result of action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For example, it might lead to the death of certain cells, the inhibition of a certain biochemical pathway, or the activation of certain cellular processes .
Action environment
Environmental factors such as pH, temperature, and the presence of other compounds could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((4-(dimethylamino)-6-methylpyrimidin-2-yl)amino)ethyl)pyrazine-2-carboxamide typically involves multi-step organic reactions. Starting materials often include pyrazine-2-carboxylic acid, which is converted to its corresponding acyl chloride. The acyl chloride is then reacted with an appropriate amine precursor to introduce the aminoethyl group. The final step involves the coupling with 4-(dimethylamino)-6-methylpyrimidine-2-amine under specific conditions such as temperature control, solvent choice (e.g., DMF or DMSO), and catalysts (like EDC or HATU).
Industrial Production Methods: Large-scale production may involve optimized reaction pathways to improve yield and reduce costs. This typically includes using automated systems for precise control of reaction parameters and purification processes such as crystallization or chromatography to ensure high-purity end products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: It can undergo oxidative processes to form various oxidation products depending on the conditions and oxidizing agents.
Reduction: Reduction reactions can alter the functional groups, particularly the carboxamide or amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrimidine or pyrazine rings.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents or organometallics under controlled temperatures and appropriate solvents.
Major Products Formed: The products vary widely depending on the specific reaction but often include derivatives with modified functional groups or chain extensions.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure serves as a building block in medicinal chemistry.
Biology: In biological studies, it acts as a probe or ligand in various assays to understand biological pathways and interactions at the molecular level.
Medicine: Potential therapeutic applications include acting as a precursor or a scaffold in drug design, aiming to treat specific diseases with targeted molecular action.
Industry: In industrial applications, it is used in the development of novel materials or chemicals, exploiting its stable and reactive moieties for innovative products.
Comparison with Similar Compounds
Pyrazine-2-carboxamides: These include simpler analogs that may lack the pyrimidine moiety.
Pyrimidine analogs: Compounds like 4-(dimethylamino)-6-methylpyrimidine derivatives which may not have the pyrazine attachment.
Aminoethyl derivatives: Related compounds where the aminoethyl group is attached to different cores.
These comparisons highlight the compound's uniqueness in its diverse applications and potential, setting it apart from similar structures in both reactivity and utility.
Properties
IUPAC Name |
N-[2-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N7O/c1-10-8-12(21(2)3)20-14(19-10)18-7-6-17-13(22)11-9-15-4-5-16-11/h4-5,8-9H,6-7H2,1-3H3,(H,17,22)(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIRQHUPWWJYLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NCCNC(=O)C2=NC=CN=C2)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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